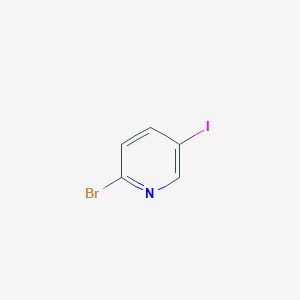

2-Bromo-5-iodopyridine

描述

®-(-)-2-甲氧基-11-羟基阿朴啡是一种手性阿朴啡生物碱。 它以其潜在的治疗应用而闻名,特别是在治疗帕金森病、性功能障碍和抑郁症等神经系统疾病方面 .

准备方法

合成路线和反应条件

®-(-)-2-甲氧基-11-羟基阿朴啡的合成通常涉及多个步骤,从市售的前体开始。一种常见的合成路线包括以下步骤:

阿朴啡骨架的形成: 这可以通过Pictet-Spengler反应实现,其中β-苯乙胺衍生物与醛或酮反应。

甲氧基化和羟基化: 通过选择性功能化反应可以实现2-位甲氧基和11-位羟基的引入。

对映异构体的拆分: 可以通过手性色谱法或其他拆分技术将该化合物的消旋体拆分为其对映异构体

工业生产方法

®-(-)-2-甲氧基-11-羟基阿朴啡的工业生产方法可能涉及优化合成路线以提高产率并降低成本。 这可能包括使用更高效的催化剂、溶剂和反应条件来扩大生产过程 .

化学反应分析

反应类型

®-(-)-2-甲氧基-11-羟基阿朴啡经历各种类型的化学反应,包括:

氧化: 11-位的羟基可以被氧化形成酮。

还原: 2-位的甲氧基可以被还原为羟基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 常用还原剂包括氢化锂铝(LiAlH4)和硼氢化钠(NaBH4)。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,11-位的羟基氧化可以产生酮,而2-位的甲氧基还原可以产生二羟基化合物 .

科学研究应用

Selective C–N Bond Formation

A significant application of 2-Bromo-5-iodopyridine is in the copper-catalyzed selective amination at the C-5 position. This reaction is particularly noteworthy due to the electron-withdrawing effects of the bromine and iodine substituents that enhance reactivity.

Key Findings from Research:

- The compound demonstrates high yields when reacted with various amines, heterocycles, and amides.

| Entry | Amination Reaction | Yield (%) |

|---|---|---|

| 1 | Primary amines | 72% |

| 2 | Aliphatic cyclic amines | 86% |

| 3 | Heterocycles | 84% |

This methodology allows for the synthesis of complex structures such as imidazopyridines and pyridopyrimidines under mild conditions, reducing the need for expensive reagents and minimizing waste .

Drug Synthesis

This compound serves as a crucial intermediate in synthesizing various bioactive compounds, particularly those targeting the β3-adrenergic receptor , which plays a role in metabolic regulation and obesity treatment.

Synthetic Route Example:

The compound can be utilized as a starting material in multi-step reactions involving:

- Reaction with para-substituted phenols.

- Cyanation followed by further modifications to yield specific agonists.

This versatility underscores its importance in developing pharmacologically relevant molecules .

Case Study 1: Copper-Catalyzed Amination

A systematic study demonstrated that using copper catalysts with this compound allowed for selective amination at the C-5 position, yielding products with excellent chemoselectivity. The research highlighted the efficiency of this method across various substrates, showcasing its potential for wide-ranging applications in organic synthesis .

Case Study 2: Synthesis of Biologically Active Compounds

Research has indicated that derivatives synthesized from this compound can influence biochemical pathways related to neurological disorders and metabolic regulation. For instance, compounds derived from this intermediate have shown promise in modulating metabolic processes, demonstrating potential therapeutic effects .

作用机制

®-(-)-2-甲氧基-11-羟基阿朴啡的作用机制涉及它与各种分子靶标和途径的相互作用。已知它作为多巴胺受体激动剂,这意味着它可以结合并激活大脑中的多巴胺受体。 这种激活会导致多巴胺信号增强,这有利于治疗帕金森病和其他神经系统疾病 .

相似化合物的比较

类似化合物

(S)-(+)-2-甲氧基-11-羟基阿朴啡: ®-(-)-2-甲氧基-11-羟基阿朴啡的对映异构体,可能具有不同的生物活性。

去甲阿朴啡: 一种相关的化合物,具有类似的阿朴啡骨架,但缺少甲氧基和羟基。

独特性

®-(-)-2-甲氧基-11-羟基阿朴啡因其特定的手性构型和官能团而独一无二,这使其具有独特的生物活性和治疗潜力。 它能够选择性地与多巴胺受体和其他分子靶标相互作用,使其成为科学研究和药物开发的宝贵化合物 .

生物活性

2-Bromo-5-iodopyridine (CAS No. 73290-22-9) is an important chemical compound utilized in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 283.89 g/mol. Key physical properties include:

- Melting Point : 121-123 °C

- Boiling Point : 278.6 °C

- Density : 2.3 g/cm³

- Flash Point : 122.3 °C

These properties contribute to its stability and reactivity in various chemical reactions, particularly in the formation of C-N bonds.

The biological activity of this compound is primarily mediated through its ability to participate in Suzuki coupling reactions and selective amination processes. The presence of bromine and iodine substituents on the pyridine ring enhances its reactivity, particularly at the C-5 position.

Key Mechanisms:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids, facilitated by palladium catalysts, leading to the formation of biaryl compounds.

- Selective Amination : The compound undergoes copper-catalyzed amination at the C-5 position, which is more reactive due to the electron-withdrawing effects of the halogens. This selectivity allows for efficient synthesis of various derivatives with potential pharmacological activities .

Applications in Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of several biologically active compounds:

- β3-Adrenergic Receptor Agonists : It is utilized as a starting material for synthesizing compounds that can modulate metabolic processes, particularly in obesity treatment.

Study on Selective C-N Bond Formation

A significant study demonstrated that this compound could achieve high yields in selective C-N bond formation under mild conditions. The study highlighted that amination at the C-5 position was favored due to the reactivity imparted by the iodine substituent .

| Entry | Amination Reaction | Yield (%) |

|---|---|---|

| 1 | Primary amines | 72% |

| 2 | Aliphatic cyclic amines | 86% |

| 3 | Heterocycles | 84% |

This systematic approach not only showcased the compound's utility but also provided insights into optimizing reaction conditions for enhanced yields.

Investigation into Biochemical Pathways

Research has indicated that derivatives synthesized from this compound can influence various biochemical pathways, potentially leading to therapeutic effects in neurological disorders and metabolic regulation .

属性

IUPAC Name |

2-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406189 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-22-9 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Bromo-5-iodopyridine in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis due to its diverse reactivity. The research highlights its use in:

- Selective C-N bond formation: The compound undergoes copper-catalyzed selective amination at the C-5 position with various amines, heterocycles, and amides. This reaction offers an efficient route to synthesize substituted pyridine derivatives. []

- Synthesis of β3-adrenergic receptor agonists: this compound is employed as a starting material in the multi-step synthesis of β3-adrenergic receptor agonists. This involves reacting it with a para-substituted phenol, followed by cyanation and further modifications to yield the target agonists. []

Q2: What makes the C-5 position of this compound particularly reactive?

A2: The enhanced reactivity at the C-5 position is attributed to the presence of both bromine and iodine substituents on the pyridine ring. These halogens, being electron-withdrawing groups, activate the C-5 position towards nucleophilic attack, enabling reactions like the copper-catalyzed amination described in the research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。